N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENOXYBENZAMIDE
Overview
Description
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENOXYBENZAMIDE is a complex organic compound with a molecular formula of C23H22N2O5S This compound is known for its unique structural features, which include a morpholine ring, a sulfonyl group, and a phenoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Morpholine-4-sulfonyl Intermediate: This step involves the reaction of morpholine with a sulfonyl chloride derivative under basic conditions to form the morpholine-4-sulfonyl intermediate.
Coupling with Phenyl Derivatives: The intermediate is then coupled with a phenyl derivative, such as 4-aminophenol, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfonamide linkage.
Introduction of the Phenoxybenzamide Moiety: The final step involves the reaction of the sulfonamide intermediate with 2-phenoxybenzoic acid or its derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenoxybenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Various substituted phenoxybenzamide derivatives.
Scientific Research Applications
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENOXYBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring and phenoxybenzamide moiety contribute to binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Morpholine-4-sulfonyl)phenyl]acetamide
- 4-Phenylmorpholine
- N-[4-(4-Morpholinylsulfonyl)phenyl]-succinamic acid
Uniqueness
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENOXYBENZAMIDE is unique due to its combination of a morpholine ring, sulfonyl group, and phenoxybenzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2-phenoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c26-23(21-8-4-5-9-22(21)30-19-6-2-1-3-7-19)24-18-10-12-20(13-11-18)31(27,28)25-14-16-29-17-15-25/h1-13H,14-17H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAFALYGBYQKRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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